molecular formula C18H20N2O5S B2502325 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 900134-15-8

2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No.: B2502325
CAS No.: 900134-15-8
M. Wt: 376.43
InChI Key: UFTPANPSHHWNDV-UHFFFAOYSA-N
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Description

The compound 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol features a pyrazoline core substituted with a methylsulfonyl group at N1, a 4-methoxyphenyl group at C3, and a 2-methoxyphenol moiety at C5 (Figure 1). Its molecular formula is C19H20N2O5S (molecular weight: 388.44 g/mol). Pyrazoline derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The methylsulfonyl group enhances metabolic stability and binding affinity to biological targets, while the methoxy substituents influence electronic and steric properties .

For example, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol was prepared by refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and acetic acid . A similar approach, using methylsulfonyl hydrazine, may yield the target compound.

Properties

IUPAC Name

2-methoxy-5-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-14-7-4-12(5-8-14)15-11-16(20(19-15)26(3,22)23)13-6-9-18(25-2)17(21)10-13/h4-10,16,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTPANPSHHWNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 366.44 g/mol

The structure includes a methoxy group, a methylsulfonyl moiety, and a pyrazole ring, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiproliferative Activity :
    • Studies have demonstrated that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures showed significant antiproliferative effects against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines with GI50 values in the low micromolar range .
  • Mechanism of Action :
    • The antiproliferative effects are often linked to the induction of apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). For example, certain pyrazolo[4,3-c]pyridine derivatives have been shown to activate caspase 9 and induce cell death pathways .
  • Anti-inflammatory Properties :
    • Compounds featuring methoxy and methylsulfonyl groups are also studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Antiproliferative Effects

In a study evaluating various pyrazole derivatives, it was found that compounds with similar structural features exhibited potent antiproliferative activity against cancer cell lines. The most active compounds induced significant reductions in cell viability at concentrations as low as 2 µM .

CompoundCell LineGI50 (µM)
21K5624.8
22MV4-112.4
23MCF-76.0

Case Study 2: Mechanistic Insights

Research focused on the mechanism revealed that certain pyrazole derivatives led to increased apoptosis via mitochondrial pathways. The induction of reactive oxygen species (ROS) was noted as a contributing factor to apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 1-(Methylsulfonyl), 3-(4-Methoxyphenyl), 5-(2-Methoxyphenol) C19H20N2O5S 388.44 Potential enzyme inhibition (inferred)
2-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol (Compound 7, Table) 3-Phenyl, 1-H (unsubstituted) C16H16N2O2 268.32 Antimicrobial screening candidate
5-(3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol 3-(3,4-Dimethoxyphenyl), 1-(Methylsulfonyl) C19H22N2O6S 406.5 Higher polarity due to additional methoxy
2-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)phenol 1-Phenyl, 3-(4-Methoxyphenyl) C22H18N2O2 342.39 Dihedral angles: 16.83°–51.68° (crystal packing)
3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole 3-Bromomethyl, 5-(2-Fluoro-4-methoxyphenyl) C18H17BrFN2O2 403.25 Intermediate for agrochemical synthesis

Key Observations :

Methylsulfonyl vs. Phenyl at N1 : The methylsulfonyl group in the target compound improves metabolic stability compared to phenyl-substituted analogs (e.g., Compound 7) .

Methoxy Positioning : The 4-methoxyphenyl group at C3 in the target compound likely enhances π-π stacking with enzyme active sites compared to 3,4-dimethoxyphenyl (higher steric hindrance) .

Crystallography: Analogs like 2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)phenol exhibit significant dihedral angles (16.83°–51.68°) between aromatic rings, influencing solubility and crystal packing .

Enzyme Inhibition
  • Pyrazoline-Thiazole Hybrid (73q) : Exhibits MMP-2 inhibition (IC50 = 2.80 μM), surpassing the reference drug CMT-1 (IC50 = 1.29 μM) . The thiazole moiety enhances binding affinity.
Antimicrobial Activity
  • Pyrazoline-Thiazole Hybrids (75a–75h) : Synthesized via cyclization of phenacyl bromide and thiamide, showing broad-spectrum antimicrobial effects .
  • Compound 7 : Demonstrated moderate activity in preliminary antimicrobial screens .

Computational and Crystallographic Insights

  • Crystal Packing : Hydrogen bonding (O–H···N) stabilizes the crystal structure of phenyl-substituted analogs .
  • Molecular Docking : Pyrazole derivatives like 1b and 1g form two hydrogen bonds with glaucoma targets, suggesting that the target compound’s methoxy and sulfonyl groups could optimize binding .

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of (E)-1-(4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (I ), achieved via Claisen-Schmidt condensation.

Reaction Conditions

  • Reactants : 4-Methoxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.1 eq)
  • Catalyst : 10% NaOH in ethanol (40–50°C, 6–8 hr)
  • Yield : 85–88%
  • Characterization : ¹H NMR (CDCl₃, 400 MHz) δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.24 (d, J = 8.8 Hz, 2H, Ar-H), 6.91–6.85 (m, 3H, Ar-H), 3.89 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃).

This step’s regioselectivity is critical; the para-methoxy groups orient the chalcone for subsequent cyclization.

Pyrazoline Ring Formation

Chalcone I undergoes cyclocondensation with hydrazine derivatives to form the dihydropyrazole core.

Procedure

  • Hydrazine Selection : Methylhydrazine (1.2 eq) in glacial acetic acid (reflux, 8–10 hr)
  • Mechanism : Nucleophilic attack at the α,β-unsaturated ketone, followed by 5-exo-trig cyclization
  • Intermediate : 5-(4-Methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (II )
  • Yield : 76–80%
  • Key Spectral Data :
    • FT-IR: 1592 cm⁻¹ (C=N), 2925 cm⁻¹ (CH₂ bend)
    • ¹H NMR (DMSO-d₆): δ 5.62 (dd, J = 12.0, 6.8 Hz, 1H, C5-H), 3.79 (s, 6H, 2×OCH₃).

Notably, substituents on the hydrazine dictate N1 functionalization. Methylhydrazine ensures a single regioisomer, avoiding the 1H/2H tautomerism observed with phenylhydrazine.

Sulfonation at N1

The final step introduces the methylsulfonyl group via nucleophilic substitution.

Optimized Protocol

  • Sulfonating Agent : Methanesulfonyl chloride (1.5 eq)
  • Base : Triethylamine (2.0 eq) in anhydrous DCM (0°C → RT, 4 hr)
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane 1:3)
  • Yield : 89–92%
  • Purity : >98% (HPLC)
  • MS (ESI+) : m/z 407.1 [M+H]⁺ (calc. 406.5).

Control experiments reveal that sulfonation precedes aromatization, preserving the dihydropyrazole ring’s planarity. X-ray diffraction of analogous compounds confirms a centroid–centroid π-stacking distance of 3.73 Å between the dihydropyrazole and methoxyphenyl rings.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Pyrazoline cyclization efficiency depends on solvent polarity:

Solvent Dielectric Constant (ε) Yield (%)
Ethanol 24.3 76
Acetic acid 6.2 80
DMF 36.7 68

Acetic acid enhances protonation of the carbonyl oxygen, accelerating hydrazine attack.

Regioselectivity in Cyclocondensation

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate that methylhydrazine’s methyl group lowers the activation energy for 5-exo-trig cyclization by 4.2 kcal/mol compared to phenylhydrazine. This aligns with experimental yields (80% vs. 65%).

Structural Characterization

X-ray Crystallography

Single-crystal analysis (Monoclinic, P2₁/n) of a related compound reveals:

  • Bond Lengths : C5–N2 = 1.467 Å, N1–S1 = 1.762 Å
  • Dihedral Angles : 4.8° between dihydropyrazole and methoxyphenyl rings
  • Disorder : Methoxyphenyl group exhibits two conformations (90.3:9.7 occupancy).

Spectroscopic Correlations

¹H NMR (400 MHz, CDCl₃)

  • δ 2.54 (s, 1H, SO₂CH₃)
  • δ 3.25 (dd, J = 17.2, 6.4 Hz, 1H, C4-Hₐ)
  • δ 5.60 (dd, J = 12.0, 6.8 Hz, 1H, C5-H)

FT-IR

  • 1345 cm⁻¹ (S=O asymmetric stretch)
  • 1162 cm⁻¹ (S=O symmetric stretch).

Applications and Derivatives

While pharmacological data for this specific compound are limited, structural analogs demonstrate:

  • Anticancer Activity : IC₅₀ = 12–18 µM against MCF-7 cells
  • Herbicidal Effects : 90% inhibition of Amaranthus retroflexus at 50 ppm.

Q & A

Q. Table 1. Synthetic Yields Under Varied Conditions

EntrySolventCatalystTime (h)Yield (%)Ref.
1EthanolNone745
2DMFp-TsOH582
3EthanolAcetic acid778

Q. Table 2. Key Crystallographic Parameters

ParameterValueRef.
Dihedral angle (pyrazole-methoxyphenyl)16.83°
O–H⋯N bond length1.82 Å

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